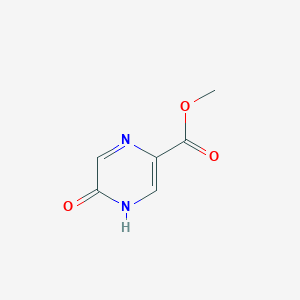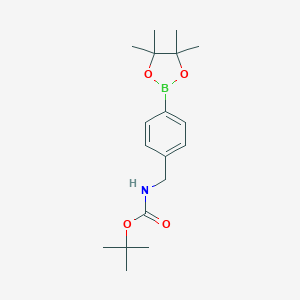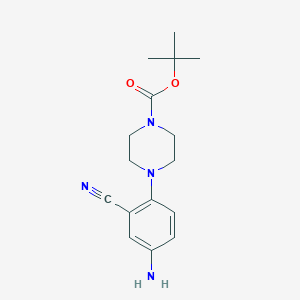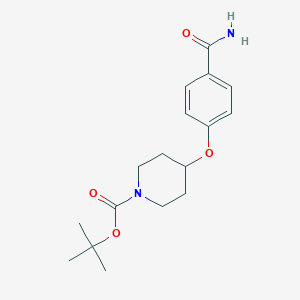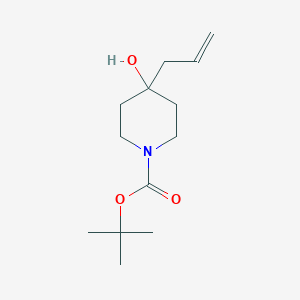
Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate is a compound that is structurally related to various piperidine derivatives synthesized for different applications, including as intermediates in the synthesis of biologically active compounds and chiral auxiliaries for asymmetric synthesis .
Synthesis Analysis
The synthesis of tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives can be achieved through various synthetic routes. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives can be reduced using L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield . Additionally, the Mitsunobu reaction followed by alkaline hydrolysis can afford the corresponding trans isomers . Other related compounds, such as tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, have been synthesized from readily available reagents through a series of steps including SN2 substitution, reduction, oxidation, and acylation, with the total yield reaching up to 80.2% .
Molecular Structure Analysis
The molecular structure of related piperidine derivatives has been characterized using various techniques such as X-ray diffraction (XRD), NMR spectroscopy, and density functional theory (DFT) calculations . For example, the crystal and molecular structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using XRD and compared with the optimized structure obtained from DFT calculations . Similarly, the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed a chair conformation with an axial orientation of the isobutyl side chain .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that are useful in synthetic chemistry. For example, the Michael addition of cuprates to certain piperidine derivatives can occur with high yields and diastereoselectivities . The effectiveness of these reactions can be influenced by the presence of chiral auxiliaries, which can lead to high enantiomeric ratios in the products .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For instance, the presence of bulky substituents can hinder the formation of intermolecular hydrogen bonds, as observed in the crystal structure of certain derivatives . The addition of substituents such as tert-butylpyridine to redox electrolytes in dye-sensitized solar cells can significantly affect the performance by shifting the TiO2 band edge and increasing the electron lifetime .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been used in stereoselective syntheses, yielding quantitative cis isomers, which are important in chemical synthesis (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
- The compound has been utilized in the synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines, a scaffold for preparing substituted piperidines (Harmsen, Sydnes, Törnroos, & Haug, 2011).
- It has also been involved in selective aerobic oxidation reactions, catalyzing the oxidation of allylic and benzylic alcohols (Shen, Kartika, Tan, Webster, & Narasaka, 2012).
Intermediate in Medicinal Chemistry
- Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, is a significant intermediate in synthesizing novel protein tyrosine kinase inhibitors (Xin-zhi, 2011).
- The compound has been used in the synthesis of a spirocyclic indoline lactone, an important chemical structure in medicinal chemistry (Hodges, Wang, & Riley, 2004).
Applications in Polymer and Material Science
- Research has explored its use in synthesizing new polymerizable antioxidants, demonstrating its potential in stabilizing materials against thermal oxidation (Pan, Liu, & Lau, 1998).
Catalysis and Chemical Transformations
- The compound has been part of studies on allylic oxidations catalyzed by dirhodium caprolactamate, highlighting its role in the production of important chemical intermediates (McLaughlin, Choi, Wang, Chiou, & Doyle, 2009).
Conformational Studies
- Conformational studies of related piperidine derivatives have provided insights into the molecular structure and interactions, which are crucial for understanding the chemical behavior of these compounds (Cygler, Markowicz, Skolimowski, & Skowroński, 1980).
Propriétés
IUPAC Name |
tert-butyl 4-hydroxy-4-prop-2-enylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-5-6-13(16)7-9-14(10-8-13)11(15)17-12(2,3)4/h5,16H,1,6-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHACQPKDGMQIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


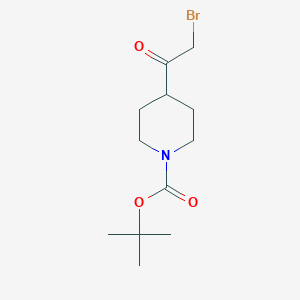
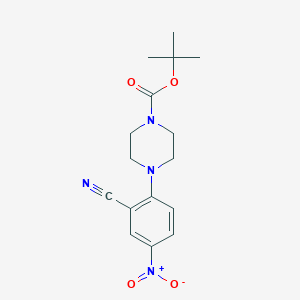

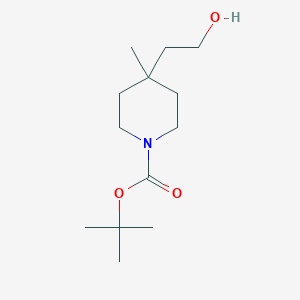
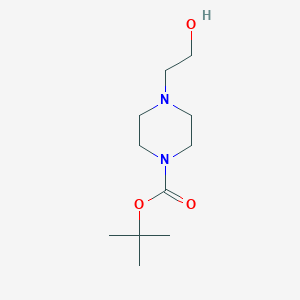

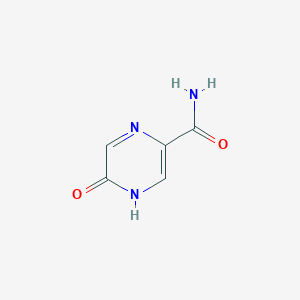
![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)

